tert-ブチルイソインドリン-2-カルボン酸エステル

説明

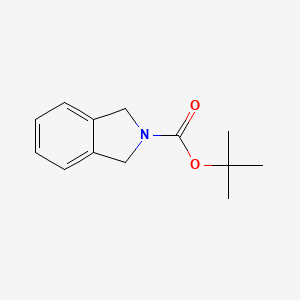

Tert-Butyl isoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl isoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl isoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アリールアルキルアミンの合成

この化合物は、パラジウム (Pd) 触媒によるアルキル化反応によってアリールアルキルアミンを調製するための反応物として役立ちます。 アリールアルキルアミンは、さまざまな生物活性分子に存在するため、医薬品およびファインケミカルの開発において重要です .

アリルおよびアリールインドリンの調製

これは、アリルおよびアリールインドリンの調製にも使用されます。 これらの構造は、インドリンが多数の天然物および医薬品に見られるため、医薬品化学において重要です .

モジュール式インドール合成

この化合物は、ノジュリスポリック酸 A および B の高度に歪んだ CDEF 親テトラサイクルのモジュール式インドール合成に関与しています。 これらの酸は、抗寄生虫治療に潜在的な用途があります .

生物活性研究

tert-ブチルイソインドリン-2-カルボン酸エステルを含むインドール誘導体は、さまざまな生物学的に重要な特性を示します。 これらは、癌細胞、微生物、およびさまざまな種類の障害の治療における潜在的な用途について研究されています .

イソインドリン-1,3-ジオンの合成

簡便な環化法では、tert-ブチルイソインドリン-2-カルボン酸エステルを用いてイソインドリン-1,3-ジオンを合成しますが、これは幅広い用途があるため注目を集めています .

薬理活性研究

インドール誘導体は、さまざまな生物学的および臨床的用途で知られています。 これらの化合物の薬理活性に関する研究は、その潜在能力を完全に探求するために進行中です .

作用機序

Target of Action

Tert-Butyl Isoindoline-2-carboxylate, also known as Tert-Butyl 1,3-dihydroisoindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives have been found to possess various biological activities , suggesting that they have significant molecular and cellular effects.

生物活性

Tert-butyl isoindoline-2-carboxylate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl isoindoline-2-carboxylate is , with a molar mass of approximately 205.25 g/mol. The compound features an isoindoline core, which contributes to its biological reactivity and interaction with various molecular targets.

The biological activity of tert-butyl isoindoline-2-carboxylate can be attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, modulating their activity. This is particularly relevant in pathways associated with cancer progression and inflammation.

- Receptor Modulation : Its structure allows for binding to various receptors, influencing signaling pathways critical in disease mechanisms.

- Electrophilic Nature : The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that tert-butyl isoindoline-2-carboxylate exhibits notable biological activities:

- Anticancer Properties : Studies have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | , |

| Enzyme Inhibition | Modulates activity of enzymes involved in metabolism | , |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of tert-butyl isoindoline-2-carboxylate on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of tert-butyl isoindoline-2-carboxylate resulted in a marked decrease in edema formation and inflammatory cytokine levels. The compound was shown to inhibit NF-kB activation, a key regulator of inflammatory responses, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on optimizing the synthesis of tert-butyl isoindoline-2-carboxylate derivatives to enhance its biological activity. Various synthetic routes have been explored, yielding compounds with improved potency against specific targets:

特性

IUPAC Name |

tert-butyl 1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXECVLLAHDLREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。